3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea
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Overview
Description
Preparation Methods
The synthesis of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves multiple steps, typically starting with the preparation of the benzoyl and chlorophenyl intermediates. These intermediates are then subjected to sulfonylation and methylation reactions under controlled conditions to yield the final product. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve the desired outcome.
Chemical Reactions Analysis
3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylurea group into corresponding amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: This compound may have biological activity, making it a candidate for studying its effects on biological systems.
Medicine: Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: In industrial settings, it may be used in the production of specialty chemicals or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The sulfonylurea group is known to interact with certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea stands out due to its unique combination of functional groups. Similar compounds may include:
1-(2-Benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)urea: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-(2-Benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonamide: Contains a sulfonamide group instead of sulfonylurea, leading to different chemical properties.
1-(2-Benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonylhydrazine: Features a hydrazine group, which may impart different biological activity.
Properties
IUPAC Name |
1-(2-benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-15-8-11-18(12-9-15)30(28,29)24-22(27)25(2)20-14-17(23)10-13-19(20)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGWIZGOIMOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C)C2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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